Tco-peg3-tco
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Overview
Description
Tco-peg3-tco: is a compound that contains trans-cyclooctene groups at both ends of a polyethylene glycol linker. This compound is known for its high reactivity with tetrazine groups, making it a valuable reagent in various chemical and biological applications. The hydrophilic polyethylene glycol linker enhances the solubility of the compound in aqueous media, which is beneficial for its use in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tco-peg3-tco involves the conjugation of trans-cyclooctene groups to a polyethylene glycol linker. The reaction typically requires the use of a base and an appropriate solvent to facilitate the conjugation. The reaction conditions must be carefully controlled to ensure the efficient formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: : Tco-peg3-tco primarily undergoes inverse electron demand Diels-Alder reactions with tetrazine groups. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems .
Common Reagents and Conditions: : The reaction between this compound and tetrazine groups typically requires no additional reagents or catalysts. The reaction can be carried out in aqueous media, which is advantageous for biological applications .
Major Products Formed: : The primary product formed from the reaction between this compound and tetrazine groups is a stable dihydropyridazine linkage. This product is highly stable and can be used in various applications, including bioconjugation and imaging .
Scientific Research Applications
Chemistry: : In chemistry, Tco-peg3-tco is used as a reagent for click chemistry reactions. Its high reactivity with tetrazine groups makes it a valuable tool for the synthesis of complex molecules .
Biology: : In biological research, this compound is used for the site-specific modification of proteins and peptides. This allows researchers to study the function of these biomolecules in greater detail .
Medicine: : In medicine, this compound is used in the development of antibody-drug conjugates and other targeted therapies. Its ability to selectively react with tetrazine groups allows for the precise delivery of therapeutic agents to specific cells or tissues .
Industry: : In industrial applications, this compound is used in the production of various bioconjugates and imaging agents.
Mechanism of Action
Mechanism: : The mechanism of action of Tco-peg3-tco involves its reaction with tetrazine groups through an inverse electron demand Diels-Alder reaction. This reaction forms a stable dihydropyridazine linkage, which is highly stable and can be used for various applications .
Molecular Targets and Pathways: : The primary molecular target of this compound is the tetrazine group. The reaction between this compound and tetrazine groups is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Tco-peg3-tco include Tco-peg3-maleimide and Tco-peg3-biotin. These compounds also contain trans-cyclooctene groups and are used in similar applications .
Uniqueness: : The uniqueness of this compound lies in its high reactivity with tetrazine groups and its ability to form stable dihydropyridazine linkages. This makes it a valuable reagent for various applications, including bioconjugation, imaging, and targeted therapy .
Properties
Molecular Formula |
C26H44N2O7 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O7/c29-25(34-23-11-7-3-1-4-8-12-23)27-15-17-31-19-21-33-22-20-32-18-16-28-26(30)35-24-13-9-5-2-6-10-14-24/h1-3,5,23-24H,4,6-22H2,(H,27,29)(H,28,30)/b3-1-,5-2- |
InChI Key |
MPSXYJJDPFGIHW-LEWNYYKSSA-N |
Isomeric SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origin of Product |
United States |
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